molecular formula C14H15F2N3S B1663631 尼匹卡他 CAS No. 173997-05-2

尼匹卡他

货号 B1663631
CAS 编号: 173997-05-2
分子量: 295.35 g/mol
InChI 键: YZZVIKDAOTXDEB-JTQLQIEISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nepicastat, also known as SYN117 or RS-25560-197, is an inhibitor of dopamine beta-hydroxylase . This enzyme catalyzes the conversion of dopamine to norepinephrine . It has been studied as a potential treatment for congestive heart failure and is well tolerated .


Synthesis Analysis

Nepicastat is a potent dopamine-beta-hydroxylase inhibitor that modulates the sympathetic nervous system by inhibiting the synthesis of norepinephrine . It has been studied as a potential drug for the treatment of congestive heart failure .


Molecular Structure Analysis

The molecular structure of Nepicastat reveals that the DOMON domain potentially promotes tetramerization, while the substrate dopamine and a potential therapeutic inhibitor Nepicastat are stabilized in the active site through multiple hydrogen bonding .


Chemical Reactions Analysis

Nepicastat, as a dopamine-beta-hydroxylase inhibitor, decreases blood pressure and induces the infiltration of macrophages and B cells in the heart of spontaneous hypertensive rats . It also decreases the systolic blood pressure and intraventricular septal thickness of SHR rats compared to vehicle groups .

科学研究应用

1. 调节交感神经功能

尼匹卡他是一种强效的酪氨酸-β-羟化酶抑制剂,在抑制去甲肾上腺素的生物合成中具有重要意义,从而调节交感神经系统。斯坦利等人 (1997) 的研究表明尼匹卡他对交感神经的儿茶酚胺调节作用,证明了这种特性在治疗充血性心力衰竭等心血管疾病中的价值 (Stanley 等,1997).

2. 对多巴胺释放的影响

Devoto 等人 (2014) 的研究突出了尼匹卡他在前额叶皮质中增加多巴胺释放的能力。这一发现对于理解其在管理与多巴胺功能障碍相关的疾病(例如某些精神疾病)中的潜在作用至关重要 (Devoto 等,2014).

3. 心血管作用

尼匹卡他对心血管健康的影响一直是研究的重点,特别是其在调节心血管组织中儿茶酚胺水平中的作用。斯坦利等人 (1998) 的研究等提供了尼匹卡他如何功能性调节交感神经对心血管组织的驱动力的见解,表明其在治疗高血压和充血性心力衰竭中的作用 (Stanley 等,1998).

4. 在成瘾治疗中的潜力

研究表明,尼匹卡他可以抑制各种与奖赏相关的行为,包括与酒精和巧克力相关的行为,这表明其在成瘾治疗中的潜在应用。Colombo 等人 (2014) 和 Zaru 等人 (2013) 证明了尼匹卡他在减少由自然刺激和滥用药物引起的动机行为方面的有效性 (Colombo 等,2014), (Zaru 等,2013).

  1. 减少可卡因寻求和复发行为研究表明,尼匹卡他可以减少可卡因的强化特性并减轻由生理和药理应激因子引起的复发样行为。这一发现对于可卡因成瘾药物治疗的开发具有重要意义,正如 Schroeder 等人 (2013) 的研究中所证明的 (Schroeder 等,2013).

6. 在创伤后应激障碍 (PTSD) 中的应用

Martinho 等人 (2021) 的研究表明,尼匹卡他可能会减少创伤性记忆的持续存在和 PTSD 中的焦虑样行为。这种作用可能是由于儿茶酚胺水平的调节,为 PTSD 治疗开辟了新的途径 (Martinho 等,2021).

安全和危害

Nepicastat may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

未来方向

Acorda Therapeutics has entered into a license agreement for the development of Nepicastat for all non-psychiatric indications and therapeutic uses . This suggests that there is ongoing interest in exploring the potential of Nepicastat in various therapeutic contexts.

属性

IUPAC Name

4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZVIKDAOTXDEB-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80169740
Record name Nepicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nepicastat

CAS RN

173997-05-2
Record name Nepicastat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173997-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nepicastat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nepicastat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12979
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nepicastat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80169740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEPICASTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nepicastat
Reactant of Route 2
Nepicastat
Reactant of Route 3
Nepicastat
Reactant of Route 4
Nepicastat
Reactant of Route 5
Nepicastat
Reactant of Route 6
Nepicastat

Citations

For This Compound
377
Citations
WC Stanley, B Li, DW Bonhaus… - British journal of …, 1997 - Wiley Online Library
… The findings of this study suggest that nepicastat is a potent, selective and orally active inhibitor of dopamine‐β‐hydroxylase which produces gradual modulation of the sympathetic …
Number of citations: 100 bpspubs.onlinelibrary.wiley.com
DN Catelas, MP Serrão… - Clinical and Experimental …, 2020 - Taylor & Francis
Background and Objective: Evaluate the activity of dopamine-β-hydroxylase (DβH) as well as the effect of the DβH inhibitor nepicastat upon enzyme activity and levels of dopamine (DA) …
Number of citations: 14 www.tandfonline.com
WC Stanley, K Lee, LG Johnson… - Journal of …, 1998 - journals.lww.com
… evaluate the cardiovascular effects of nepicastat. Acute oral administration of nepicastat (0.3, 1… In inactin-anesthetized SHRs, the antihypertensive effects of nepicastat (3 mg/kg, iv) were …
Number of citations: 12 journals.lww.com
P Devoto, G Flore, P Saba, V Bini… - Addiction biology, 2014 - Wiley Online Library
… The dopamine‐beta‐hydroxylase inhibitor nepicastat has been … of action, we examined the effect of nepicastat, given alone or in … Nepicastat effect on catecholamines was evaluated by …
Number of citations: 29 onlinelibrary.wiley.com
JP Schroeder, S Alisha Epps, TW Grice… - …, 2013 - nature.com
… evaluated the dose-dependent effect of nepicastat (5, 50, or 100 … Next, we assessed the ability of nepicastat (50 mg/kg) to … We found that nepicastat significantly lowered the breakpoint …
Number of citations: 69 www.nature.com
S Chandan, G Kosher - bioRxiv, 2023 - biorxiv.org
… Nepicastat is a potential drug for the treatment of congestive … Here, we investigated if Nepicastat at both acute (7 days) and … At both acute and chronic administration, Nepicastat …
Number of citations: 2 www.biorxiv.org
R Martinho, G Correia, R Seixas, A Oliveira… - Frontiers in Molecular …, 2021 - frontiersin.org
… with nepicastat, there was an increase of Npas4 and Bdnf mRNA expression in the hippocampus.In conclusion, DBH inhibitor nepicastat … contextual memory after nepicastat …
Number of citations: 6 www.frontiersin.org
R De La Garza II, MJ Bubar, CL Carbone… - Progress in Neuro …, 2015 - Elsevier
… of nepicastat or 160 mg of nepicastat on study Days 4, 8 and 12, respectively. Analyses revealed a main effect of nepicastat to … Taken together, these data indicate that nepicastat is safe …
Number of citations: 18 www.sciencedirect.com
HN Sabbah, WC Stanley, VG Sharov, T Mishima… - Circulation, 2000 - Am Heart Assoc
Background—Inhibition of dopamine β-hydroxylase (DBH) results in a decrease in norepinephrine synthesis. The present study was a randomized, blinded, placebo-controlled …
Number of citations: 66 www.ahajournals.org
G Colombo, P Maccioni, D Vargiolu… - Alcoholism: Clinical …, 2014 - Wiley Online Library
Background Recent experimental data indicate that treatment with the selective dopamine β‐hydroxylase inhibitor, nepicastat, suppressed different reward‐related behaviors, including …
Number of citations: 11 onlinelibrary.wiley.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。